molecular formula C18H19BrN2O2 B2534848 Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide CAS No. 1052524-68-1

Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide

Cat. No. B2534848
CAS RN: 1052524-68-1
M. Wt: 375.266
InChI Key: VQAQCBVUQYIIBN-UHFFFAOYSA-N
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Description

“Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide” is a complex organic compound. It contains a benzodioxol group, an indole group, and an ethylamine group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For instance, the structure of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was reported . Another study reported the structure of 2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines showed potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of 2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine is 234.27 , and the molecular weight of 1-(benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol is 325.368 .

Scientific Research Applications

Hedgehog Pathway Inhibition

Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide has been identified as a potent inhibitor in the Hedgehog signaling pathway. Research suggests that this compound could suppress mRNA expression of Ptch1 and Gli2, indicating its potential in the regulation of cellular processes related to this pathway (Trinh et al., 2017).

Urokinase Receptor Targeting

Studies have shown the compound's relevance in targeting the urokinase receptor (uPAR), which plays a critical role in cancer metastasis. In breast cancer models, it demonstrated inhibitory effects on cell invasion, migration, and adhesion, as well as blocking angiogenesis (Wang et al., 2011).

Brine Shrimp Lethality Test

Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine and its derivatives have been evaluated for biological activity using the brine shrimp lethality test, demonstrating potential for further bioactivity studies (Rudyanto et al., 2014).

Synthesis and Modification Techniques

Research has explored various synthesis and modification methods for compounds like Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine, enhancing the understanding of its chemical properties and potential applications (Sundberg, 1996).

Antioxidant and Neuroprotective Effects

The compound has been investigated for its antioxidant capacity and neuroprotective effects. Studies show that it can activate the Nrf2 signaling pathway, suggesting its potential in treating conditions associated with oxidative stress (Pachón-Angona et al., 2019).

Antitumor Activity

There is significant research interest in the antitumor potential of Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine and its derivatives. Studies have shown its effectiveness in various cancer models, indicating its potential as a new class of antineoplastic agents (Nguyen et al., 1990).

KCNQ2 Opener Activity

Research also suggests that the compound has activity as a KCNQ2 opener, which is relevant in reducing neuronal hyperexcitability. This opens up potential applications in neurological conditions where such activity is beneficial (Wu et al., 2004).

Anti-HIV Evaluation

The compound has been evaluated for its efficacy against HIV-1 as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI), showing promising results in inhibiting the replication of various HIV-1 strains (Li et al., 2020).

Mechanism of Action

Safety and Hazards

Safety information for similar compounds has been provided. For example, 2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine is generally stable under normal use conditions . Another compound, 1-(benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol, has hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for the research of similar compounds have been suggested. For example, the 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2.BrH/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17;/h1-6,9,11,19-20H,7-8,10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAQCBVUQYIIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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